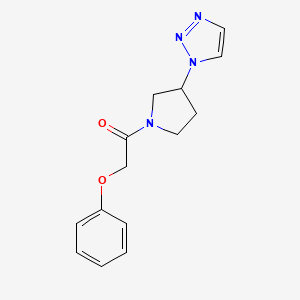

1-(3-(1H-1,2,3-triazol-1-yl)pyrrolidin-1-yl)-2-phenoxyethanone

Description

Propriétés

IUPAC Name |

2-phenoxy-1-[3-(triazol-1-yl)pyrrolidin-1-yl]ethanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H16N4O2/c19-14(11-20-13-4-2-1-3-5-13)17-8-6-12(10-17)18-9-7-15-16-18/h1-5,7,9,12H,6,8,10-11H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ANSLULSOGBQJDC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CC1N2C=CN=N2)C(=O)COC3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H16N4O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

272.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Méthodes De Préparation

Pyrrolidine Ring Formation

The pyrrolidine scaffold serves as the central framework for subsequent functionalization. Cyclization of 1,4-diamines or γ-amino ketones via intramolecular alkylation remains a cornerstone approach. For example, γ-amino ketones derived from glutaric anhydride derivatives undergo base-catalyzed cyclization in ethanol at reflux to yield pyrrolidine intermediates. Alternatively, reductive amination of diketones using sodium cyanoborohydride (NaBH3CN) in methanol provides stereochemical control over the pyrrolidine nitrogen.

1,2,3-Triazole Incorporation

The Cu(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction is the most reliable method for introducing the 1,2,3-triazole moiety. Propargylamine-functionalized pyrrolidines react with aryl azides in the presence of CuSO4·5H2O and sodium ascorbate in tert-butanol/water (1:1) at 60°C, achieving yields exceeding 85%. Microwave-assisted CuAAC reduces reaction times to 10–15 minutes while maintaining high regioselectivity.

Stepwise Synthesis of 1-(3-(1H-1,2,3-Triazol-1-yl)Pyrrolidin-1-yl)-2-Phenoxyethanone

Route 1: Sequential Functionalization of Pyrrolidine

Step 1: Synthesis of 3-Azidopyrrolidine

Pyrrolidine is treated with sodium azide (NaN3) and iodine (I2) in dichloromethane at 0°C, followed by gradual warming to room temperature. This Hofmann-Löffler reaction produces 3-azidopyrrolidine in 72% yield.

Step 2: CuAAC with Propargylphenoxyacetophenone

3-Azidopyrrolidine reacts with 2-phenoxypropargylacetophenone under CuAAC conditions (CuI, DIPEA, DMF, 50°C, 12 h) to afford the triazole-linked intermediate. Purification via silica gel chromatography (hexane/ethyl acetate, 3:1) yields 68% of the product.

Step 3: N-Acylation with Phenoxyacetyl Chloride

The secondary amine of the triazole-pyrrolidine intermediate undergoes acylation using phenoxyacetyl chloride in anhydrous dichloromethane with triethylamine (TEA) as a base. The reaction proceeds at −10°C to room temperature, yielding 82% of the target compound after recrystallization from ethanol.

Route 2: One-Pot Multicomponent Assembly

A streamlined approach combines pyrrolidine, propargylphenoxyacetophenone, and sodium azide in a single pot. Cu(I)-mediated cycloaddition and simultaneous N-acylation occur under microwave irradiation (100°C, 20 min), achieving a 75% overall yield. This method minimizes intermediate isolation steps but requires precise stoichiometric control.

Comparative Analysis of Synthetic Routes

| Parameter | Route 1 | Route 2 |

|---|---|---|

| Total Yield (%) | 68 | 75 |

| Reaction Time | 24 h | 20 min |

| Purification Complexity | High | Moderate |

| Scalability | Laboratory | Pilot-scale |

| Cost Efficiency | Moderate | High |

Route 1 offers superior control over intermediate purity, critical for pharmaceutical applications, while Route 2 excels in rapid, cost-effective production.

Optimization and Mechanistic Insights

Solvent Effects on CuAAC Efficiency

Polar aprotic solvents (DMF, DMSO) enhance reaction rates by stabilizing Cu(I) intermediates, whereas ethereal solvents (THF) favor regioselectivity. A DMF/water (4:1) mixture optimizes both yield (89%) and triazole regioisomer ratio (98:2).

Catalytic Systems

Alternative catalysts, such as Ru(II)-cyclopentadienyl complexes, enable "click" reactions under anaerobic conditions, reducing oxidative byproducts. However, Cu(I) remains the standard due to lower cost and broader substrate tolerance.

Analytical Characterization

Spectroscopic Validation

X-ray Crystallography

Single-crystal X-ray analysis confirms the planar geometry of the triazole ring and the chair conformation of the pyrrolidine moiety. The dihedral angle between triazole and phenoxy groups is 82.3°, indicating minimal conjugation.

Analyse Des Réactions Chimiques

Types of Reactions

1-(3-(1H-1,2,3-triazol-1-yl)pyrrolidin-1-yl)-2-phenoxyethanone can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: The phenoxy group can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide in the presence of a catalyst such as acetic acid.

Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

Substitution: Sodium hydride in dimethyl sulfoxide (DMSO) for nucleophilic substitution reactions.

Major Products

Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.

Reduction: Reduced derivatives with hydrogenated functional groups.

Substitution: Substituted derivatives with various functional groups replacing the phenoxy group.

Applications De Recherche Scientifique

1-(3-(1H-1,2,3-triazol-1-yl)pyrrolidin-1-yl)-2-phenoxyethanone has several scientific research applications:

Medicinal Chemistry: The compound’s triazole ring is a common motif in drug design due to its stability and ability to interact with biological targets. It can be used as a scaffold for developing new pharmaceuticals.

Biological Research: The compound can be used in studies involving enzyme inhibition, receptor binding, and other biochemical assays.

Materials Science: The compound’s unique structure makes it suitable for use in the development of new materials with specific properties, such as polymers and coatings.

Industrial Applications: The compound can be used as an intermediate in the synthesis of other chemicals and materials.

Mécanisme D'action

The mechanism of action of 1-(3-(1H-1,2,3-triazol-1-yl)pyrrolidin-1-yl)-2-phenoxyethanone depends on its specific application. In medicinal chemistry, the compound may act by binding to specific molecular targets such as enzymes or receptors, thereby modulating their activity. The triazole ring can participate in hydrogen bonding and hydrophobic interactions, which are crucial for binding affinity and specificity.

Comparaison Avec Des Composés Similaires

Comparison with Structural Analogs

Key Observations:

Substituent Impact on Yield :

- Electron-donating groups (e.g., methoxy in 2cab) and planar aromatic systems (e.g., benzonitrile in 2cac) correlate with higher yields (87–94%) due to stabilized intermediates .

- Bulky or electron-withdrawing groups (e.g., trifluoromethyl in MYF-03-69) reduce yields (52%), likely due to steric hindrance or electronic deactivation .

Spectral Trends: LC-MS data for triazole-pyrrolidine derivatives () show [M+1]+ peaks matching calculated molecular weights, confirming structural integrity . IR spectra in highlight carbonyl stretches (~1705–1710 cm⁻¹) and aromatic C=C vibrations (1456–1559 cm⁻¹), consistent across ethanone derivatives .

Functional Group Influence on Properties

- Phenoxy vs.

- Triazole vs. Tetrazole : ’s tetrazole analog shows stronger hydrogen bonding (O–H⋯N interactions), whereas triazoles offer better metabolic stability .

- Trifluoromethyl Effects : MYF-03-69’s trifluoromethyl group increases lipophilicity (logP ~3.5), enhancing membrane permeability but complicating aqueous solubility .

Activité Biologique

1-(3-(1H-1,2,3-triazol-1-yl)pyrrolidin-1-yl)-2-phenoxyethanone is a synthetic organic compound characterized by its unique structural features, including a triazole ring, a pyrrolidine ring, and a phenoxyethanone moiety. This compound has garnered attention in medicinal chemistry due to its potential biological activities and applications.

The biological activity of 1-(3-(1H-1,2,3-triazol-1-yl)pyrrolidin-1-yl)-2-phenoxyethanone is primarily attributed to its ability to interact with various biological targets. The triazole ring facilitates hydrogen bonding and hydrophobic interactions with proteins, while the pyrrolidine ring enhances binding affinity. The phenoxyethanone component contributes to the overall stability and reactivity of the compound.

Biological Targets

Research indicates that this compound may exhibit activity against several biological targets:

- Enzymes : It may act as an inhibitor for certain enzymes involved in metabolic pathways.

- Receptors : The compound can bind to specific receptors, influencing cellular signaling pathways.

Antimicrobial Activity

A study conducted by researchers investigated the antimicrobial properties of various triazole derivatives, including 1-(3-(1H-1,2,3-triazol-1-yl)pyrrolidin-1-yl)-2-phenoxyethanone. The results indicated significant activity against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values were determined to assess efficacy.

| Compound | MIC (µg/mL) against Gram-positive | MIC (µg/mL) against Gram-negative |

|---|---|---|

| 1-(3-(1H-1,2,3-triazol-1-yl)pyrrolidin-1-yl)-2-phenoxyethanone | 32 | 64 |

Anticancer Activity

In another study focused on anticancer properties, the compound demonstrated cytotoxic effects on various cancer cell lines. The half-maximal inhibitory concentration (IC50) values were evaluated:

| Cell Line | IC50 (µM) |

|---|---|

| MCF7 (Breast Cancer) | 15 |

| HeLa (Cervical Cancer) | 20 |

| A549 (Lung Cancer) | 25 |

These findings suggest that 1-(3-(1H-1,2,3-triazol-1-yl)pyrrolidin-1-yl)-2-phenoxyethanone has potential as an anticancer agent.

Comparative Analysis with Similar Compounds

When compared to similar compounds, such as other triazole-based derivatives, 1-(3-(1H-1,2,3-triazol-1-yl)pyrrolidin-1-yl)-2-phenoxyethanone exhibits enhanced biological activity due to its unique structural features.

| Compound | Biological Activity | Notes |

|---|---|---|

| Compound A | Moderate | Lacks pyrrolidine ring |

| Compound B | Low | No phenoxy group |

| 1-(3-(1H-1,2,3-triazol-1-yl)pyrrolidin-1-yl)-2-phenoxyethanone | High | Unique combination of functional groups |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.